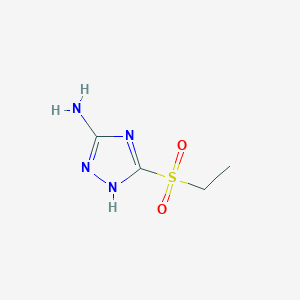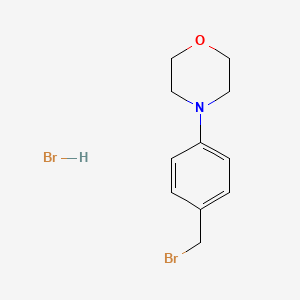
4-(4-(Bromomethyl)phenyl)morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-(Bromomethyl)phenyl)morpholine hydrobromide” is a chemical compound with the CAS Number: 2408975-07-3 . It has a molecular weight of 351.08 . The IUPAC name for this compound is 4-(4-(bromomethyl)benzyl)morpholine hydrobromide .
Molecular Structure Analysis
The InChI code for “4-(4-(Bromomethyl)phenyl)morpholine hydrobromide” is 1S/C12H16BrNO.BrH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H . This code represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped with an ice pack .
Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of various morpholine derivatives, displaying a range of biological activities. For instance, a study presented the synthesis and biological activity analysis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, a derivative formed by the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This compound exhibited remarkable antibacterial, antioxidant, anti-TB, anti-diabetic activities, and was a potent hypolipidemic-hypocholesterolemic agent (Mamatha et al., 2019).
- In another study, novel 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole derivatives were synthesized. These compounds demonstrated significant analgesic and anti-inflammatory activities in vivo, indicating their potential in pain and inflammation management (Drapak et al., 2022).
Modulation of Antibiotic Activity
- A study on the modulation of the antibiotic activity against multidrug-resistant strains revealed that 4-(Phenylsulfonyl) morpholine, a related compound, showed significant antimicrobial and modulating activity. This highlights the potential of morpholine derivatives in enhancing the efficacy of antibiotics against resistant strains of microorganisms (Oliveira et al., 2015).
Synthesis of Spiro Compounds
- The compound has been used in the synthesis of complex spiro compounds. For instance, 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile was synthesized and used in reactions with primary amines to produce hydrobromides of various spiro[isoquinoline-4(1H),4′-pyran]-3-imines, demonstrating the compound's role in the synthesis of intricate molecular structures (Kisel’ et al., 2000).
Antihypertensive and Antiarrhythmic Properties
- Morpholine derivatives have shown potential in cardiovascular therapeutics. A para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP compound exhibited notable antihypertensive and antiarrhythmic properties, indicating the therapeutic potential of these compounds in cardiovascular diseases (Abrego et al., 2010).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes represent specific precautions that should be taken when handling the compound.
properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]morpholine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHZNVJPNOKJPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Bromomethyl)phenyl)morpholine hydrobromide | |
CAS RN |
2137573-54-5 |
Source


|
| Record name | 4-[4-(bromomethyl)phenyl]morpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)
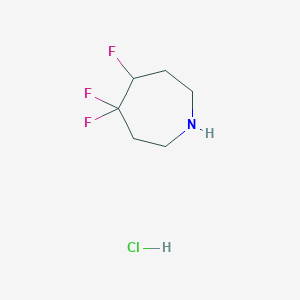
![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)
![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)
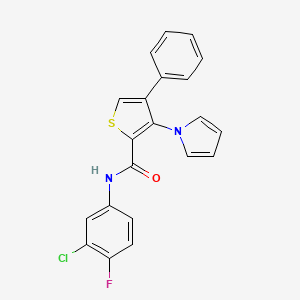
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)
![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)
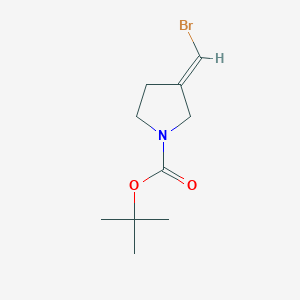
![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)


![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)
